molecular formula C18H32O3 B14659337 13-Oxooctadec-9-enoic acid CAS No. 38205-11-7

13-Oxooctadec-9-enoic acid

Cat. No.: B14659337
CAS No.: 38205-11-7
M. Wt: 296.4 g/mol
InChI Key: LDYZTLZOFONHNA-UHFFFAOYSA-N
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Description

13-Oxooctadec-9-enoic acid, also known as (9E)-13-Oxo-9-octadecenoic acid, is a fatty acid derivative with the molecular formula C18H32O3. It is characterized by the presence of a keto group at the 13th carbon and a double bond between the 9th and 10th carbons. This compound is a member of the oxo fatty acids, which are known for their diverse biological activities and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

13-Oxooctadec-9-enoic acid can be synthesized through the enzymatic conversion of linoleic acid derivatives. For instance, the enzymatic conversion of 13-hydroperoxylinoleic acid using flax enzyme preparations results in the formation of 13-hydroxy-12-oxooctadec-9(Z)-enoic acid and 9-hydroxy-12-oxooctadec-10(E)-enoic acid . This process involves the formation of an allene epoxide intermediate, which is crucial for the reaction’s progression.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the enzymatic synthesis route mentioned above can be scaled up for industrial applications, provided that the enzyme preparations are available in sufficient quantities and the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

13-Oxooctadec-9-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the keto group and the double bond in the molecule.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reduction of the keto group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The double bond in the molecule can undergo addition reactions with halogens (e.g., Br2) or hydrogen halides (e.g., HBr) under appropriate conditions.

Major Products Formed

    Oxidation: Oxidation of this compound can lead to the formation of dicarboxylic acids.

    Reduction: Reduction of the keto group results in the formation of 13-hydroxy derivatives.

    Substitution: Addition reactions at the double bond yield halogenated or hydrogenated products.

Scientific Research Applications

13-Oxooctadec-9-enoic acid has several scientific research applications across various fields:

Mechanism of Action

The mechanism of action of 13-Oxooctadec-9-enoic acid involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes involved in fatty acid metabolism and influence cellular signaling pathways. Its keto group and double bond play crucial roles in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Oleic Acid: A monounsaturated fatty acid with a double bond at the 9th carbon but lacking the keto group.

    Linoleic Acid: A polyunsaturated fatty acid with double bonds at the 9th and 12th carbons but lacking the keto group.

    13-Hydroxy-9-octadecenoic Acid: A hydroxylated derivative of 13-Oxooctadec-9-enoic acid.

Uniqueness

This compound is unique due to the presence of both a keto group and a double bond, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

38205-11-7

Molecular Formula

C18H32O3

Molecular Weight

296.4 g/mol

IUPAC Name

13-oxooctadec-9-enoic acid

InChI

InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9H,2-6,8,10-16H2,1H3,(H,20,21)

InChI Key

LDYZTLZOFONHNA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)CCC=CCCCCCCCC(=O)O

Origin of Product

United States

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